5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
“5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the molecular formula C5H3BrF3N3 . It has a molecular weight of 242 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12)
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” has a predicted boiling point of 316.4±52.0 °C and a density of 1.892 . It should be stored at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine serves as a starting material or intermediate in synthesizing various chemical compounds. For instance, Jismy et al. (2020) described its use in creating a range of 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, highlighting its versatility in chemical synthesis (Jismy et al., 2020).
- Aquino et al. (2015) demonstrated its application in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, emphasizing its importance in creating compounds with a wide range of primary amines (Aquino et al., 2015).
Biological Activities and Applications
- The derivatives of this compound have been evaluated for their biological activities. Ranganatha et al. (2018) synthesized a series of its derivatives and tested them for in vitro antibacterial and antifungal activities, showing significant antimicrobial activity against certain bacterial and fungal strains (Ranganatha et al., 2018).
Applications in Crystallography and Molecular Structure
- Doulah et al. (2014) investigated the regioselective displacement reaction of this compound with ammonia, providing insights into the crystal structure and molecular interactions of the resultant compounds (Doulah et al., 2014).
Synthesis of Analogues and Derivatives
- Sukach et al. (2015) utilized it in synthesizing new trifluoromethylated analogues of bioactive compounds, such as 4,5-dihydroorotic acid, highlighting its role in the development of new pharmaceuticals (Sukach et al., 2015).
- Zanatta et al. (2021) explored its reactivity for creating a series of highly functionalized pyrroles, illustrating its utility in synthesizing structurally diverse compounds (Zanatta et al., 2021).
Advanced Synthetic Methods
- Aquino et al. (2017) demonstrated its use as a precursor in the synthesis of a new series of biheterocycles, showcasing the compound's relevance in advanced synthetic chemistry (Aquino et al., 2017).
Development of Novel Compounds
- Zanatta et al. (2005) reported the synthesis of novel trichloromethylated N-Azolylmethyl-1H-pyrimidin-2-ones using this compound, contributing to the field of medicinal chemistry (Zanatta et al., 2005).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidine derivatives often act by interacting with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is reported to be 1.42 (iLOGP) and 1.47 (XLOGP3) .
Result of Action
Pyrimidine derivatives are known to have diverse biological activities, which can lead to various cellular effects .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF3N3/c6-2-1-11-4(10)12-3(2)5(7,8)9/h1H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGPURZLOTOKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670195 | |
Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-47-7 | |
Record name | 5-Bromo-4-(trifluoromethyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-trifluoromethyl-pyrimidin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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